ylidene]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ylidene]-2,3-dihydro-1H-indole: is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ylidene]-2,3-dihydro-1H-indole typically involves the construction of the indole ring followed by the introduction of the ylidene group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1H-indole-3-carbaldehyde with suitable reagents can lead to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ylidene]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Chemistry: Ylidene]-2,3-dihydro-1H-indole is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents. These compounds can interact with various biological targets, making them valuable in the development of new therapeutics .
Medicine: The medicinal applications of this compound derivatives are extensive. They have been investigated for their potential to treat diseases such as cancer, HIV, and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ylidene]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar ylidene group but have a different heterocyclic backbone.
Indole Derivatives: Other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, have different substituents but share the indole core structure.
Uniqueness: Ylidene]-2,3-dihydro-1H-indole is unique due to its specific combination of the indole ring and the ylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application .
Properties
Molecular Formula |
C26H18N2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-cyclopenta-2,4-dien-1-ylidene-2-(3-cyclopenta-2,4-dien-1-ylidene-1H-indol-2-ylidene)-1H-indole |
InChI |
InChI=1S/C26H18N2/c1-2-10-17(9-1)23-19-13-5-7-15-21(19)27-25(23)26-24(18-11-3-4-12-18)20-14-6-8-16-22(20)28-26/h1-16,27-28H |
InChI Key |
SELCTRAHLFTCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C3)C(=C4C(=C5C=CC=C5)C6=CC=CC=C6N4)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.